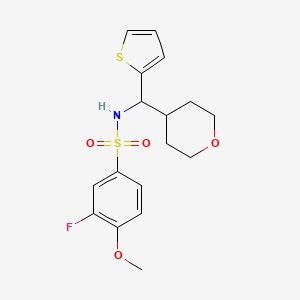
3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20FNO4S2 and its molecular weight is 385.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20FNO4S2 with a molecular weight of 385.47 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities including antimicrobial and anticancer properties.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, particularly enzymes and receptors involved in disease processes. The presence of the fluorine atom and methoxy group may enhance lipophilicity and potentially increase binding affinity to target proteins.
Pharmacological Activities
-
Antimicrobial Activity :
- Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folic acid synthesis.
-
Anticancer Activity :
- Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation.
-
Anti-inflammatory Effects :
- Some sulfonamides have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following key points summarize findings related to SAR:
| Substituent | Effect on Activity |
|---|---|
| Fluorine atom | Increases lipophilicity and enhances binding affinity |
| Methoxy group | Contributes to increased solubility and stability |
| Tetrahydropyran moiety | May enhance selectivity towards certain biological targets |
| Thiophene ring | Potentially increases interaction with aromatic residues in proteins |
Case Studies
-
Anticancer Studies :
- Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a study reported an IC50 value of less than 10 µM for a structurally similar benzenesulfonamide derivative against these cell lines, indicating potent anticancer activity.
-
Antimicrobial Testing :
- A recent investigation into sulfonamide derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, suggesting that modifications in the side chains can significantly impact antimicrobial potency.
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S2/c1-22-15-5-4-13(11-14(15)18)25(20,21)19-17(16-3-2-10-24-16)12-6-8-23-9-7-12/h2-5,10-12,17,19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSHFVYKUNNFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














